molecular formula C10H5ClF3NO B3393998 1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone CAS No. 676477-10-4

1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone

Cat. No.: B3393998
CAS No.: 676477-10-4
M. Wt: 247.6 g/mol
InChI Key: DOCNWGLGOYLWRC-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a chloro-substituted indole ring and a trifluoromethyl ketone group

Preparation Methods

The synthesis of 1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloroindole and trifluoroacetic anhydride as the primary starting materials.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalysts and Reagents: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.

    Reaction Mechanism: The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the indole ring to form the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Chemical Reactions Analysis

1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The trifluoromethyl ketone group can undergo hydrolysis in the presence of aqueous acids or bases to yield the corresponding carboxylic acid.

Scientific Research Applications

1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 6-chloro-3-indolyl-β-D-galactopyranoside and 5-bromo-6-chloro-3-indolyl acetate.

    Uniqueness: The presence of the trifluoromethyl ketone group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which distinguish it from other indole derivatives.

Properties

IUPAC Name

1-(6-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-5-1-2-6-7(4-15-8(6)3-5)9(16)10(12,13)14/h1-4,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCNWGLGOYLWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676477-10-4
Record name 1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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